Stobadin dipalmitate
CAS No.: 85202-18-2
Cat. No.: VC1865476
Molecular Formula: C47H86N2O4
Molecular Weight: 743.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85202-18-2 |
|---|---|
| Molecular Formula | C47H86N2O4 |
| Molecular Weight | 743.2 g/mol |
| IUPAC Name | (4aR,9bS)-2,4a,8,9b-tetramethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole;hexadecanoic acid |
| Standard InChI | InChI=1S/2C16H32O2.C15H22N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-11-5-6-13-12(9-11)14(2)10-17(4)8-7-15(14,3)16-13/h2*2-15H2,1H3,(H,17,18);5-6,9,16H,7-8,10H2,1-4H3/t;;14-,15-/m..1/s1 |
| Standard InChI Key | IIFYYIMQELBZHP-DNRXHJEISA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=CC2=C(C=C1)N[C@]3([C@@]2(CN(CC3)C)C)C |
| SMILES | CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=CC2=C(C=C1)NC3(C2(CN(CC3)C)C)C |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=CC2=C(C=C1)NC3(C2(CN(CC3)C)C)C |
Introduction
Chemical Structure and Properties
Stobadin dipalmitate is derived from the base compound stobadine, which consists of a fused pyridine and indole ring system. The chemical structure contributes to its unique biological activity and pharmacological effects. The dipalmitate form is created through the addition of palmitic acid to the base structure, which significantly alters its physicochemical properties.
The solid form of stobadin dipalmitate demonstrates excellent stability during storage conditions, making it particularly suitable for pharmaceutical formulations . This enhanced stability is a critical advantage for developing reliable drug products with consistent efficacy and extended shelf life.
Synthesis and Formulation
The synthesis of stobadin begins with the treatment of p-tolylhydrazine (I) with N-methyl-4-piperidone (II), which yields 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (III). After catalytic hydrogenation of this intermediate compound, the cis isomer (IV) is obtained . The resolution of this compound is then carried out with (+)-dibenzyoltartaric acid, and after several recrystallizations, the optically pure (-)-cis-enantiomer is produced .
The final step involves the treatment of the optically pure base with appropriate acids to form the corresponding salts, with palmitic acid used to create the dipalmitate form. The synthesis process is carefully controlled to ensure high purity and consistent quality of the final compound.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies of stobadin dipalmitate have provided valuable insights into its absorption, distribution, metabolism, and elimination profiles. A significant finding is that the relative bioavailability of stobadin dipalmitate compared with dihydrochloride was 46.4% in dogs . In human subjects, peak serum concentrations ranged from 12 to higher values following administration .
Table 1: Comparative Pharmacokinetic Parameters of Stobadin Salt Forms
| Parameter | Stobadin Dipalmitate | Stobadin Dihydrochloride | Species |
|---|---|---|---|
| Relative Bioavailability | 46.4% | 100% (reference) | Dog |
| Detection Limit in Plasma | 10 ng/ml | 10 ng/ml | Human/Dog |
| Method of Analysis | HPLC | HPLC | - |
The HPLC method with a detection limit of 10 ng/ml of plasma has proven suitable for calculating the compartmental pharmacokinetic parameters of both salt forms of stobadin when administered to dogs and humans . This analytical approach has been valuable in characterizing the drug's disposition in preclinical and clinical studies.
Pharmacological Effects
Cardioprotective Properties
Stobadin dipalmitate has been developed as a prospective cardioprotective drug . The compound demonstrates significant cardioprotective effects, protecting the myocardium from ischemia-related damage. These protective effects are primarily attributed to its antioxidant properties and ability to prevent damage caused by free radicals.
The pyridoindole structure of stobadin contributes to its cardioprotective activity, with studies showing its ability to protect the heart from oxidative stress-induced damage. This property makes it a potential therapeutic agent for various cardiovascular conditions, particularly those involving ischemia-reperfusion injury.
Antioxidant Activity
The mechanism of action of stobadin revolves around its potent antioxidant properties. The compound can scavenge various free radicals, including hydroxyl, peroxyl, and alkoxyl radicals. This ability to neutralize free radicals helps protect cells from oxidative damage, which is implicated in various neurodegenerative diseases and cardiovascular ailments.
The antioxidative property and free-radical scavenging action of stobadin are attributed to the relatively high readiness of its molecule to release one hydrogen radical from the 5-N position during the reaction with a free radical . In the presence of oxygen, the formed radical is transformed through an intermediate into the drug's oxidized derivatives, effectively neutralizing harmful free radicals in biological systems.
Radioprotective Effects
Research has demonstrated significant radioprotective effects of stobadin dipalmitate. In a study with male mice, administration of stobadin dipalmitate (70.07 mg/kg body weight) at specific time intervals before radiation exposure showed remarkable protective effects . A significant decrease of micronucleated reticulocytes was observed in mice pretreated 2 hours (P < 0.05) or 1 hour (P < 0.01) before irradiation with 6.5 Gy 60Co exposure .
Toxicological Studies
The safety profile of stobadin dipalmitate has been extensively evaluated through various toxicological studies, with particular emphasis on reproductive toxicity. In comprehensive reproductive toxicity studies conducted in rats, stobadin dipalmitate was administered orally at doses of 5, 15, and 50 mg/kg/day to assess its effects on fertility, general reproductive performance, and developmental outcomes .
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